Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Drug Design ADME Physicochemical Properties

Medicinal chemistry programs targeting Gram-negative LpxC or oncology require precise scaffold control. Substituting with 5-amino or methyl ester analogs alters target engagement and permeability. - **Key application**: 4-Amino group enables hydroxamic acid derivatives for zinc chelation (LpxC inhibition). - **Physicochemical advantage**: Ethyl ester (AlogP 1.29) improves membrane permeability vs. methyl ester. - **Regiochemical purity**: >98% pure; not the immunosuppressive 5-amino isomer. Supplied in research quantities with immediate shipment.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12073347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NO1)C)N
InChIInChI=1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3
InChIKeyZSNUEVJSPFPEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate: Heterocyclic Building Block


Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (C₇H₁₀N₂O₃, MW: 170.17 g/mol, CAS: 115975-57-0) is a 1,2-oxazole (isoxazole) derivative bearing a 4-amino group, a 3-methyl substituent, and a 5-carboxylate ethyl ester. Its molecular architecture provides a unique combination of hydrogen-bond donor/acceptor capacity (HBD: 1, HBA: 5) and a calculated topological polar surface area (TPSA) of 90.65 Ų [1]. This specific substitution pattern situates the compound as a versatile, nitrogen-rich scaffold for the construction of bioactive molecules, with demonstrated applications in generating antibacterial and anticancer candidates [2][3]. It is distinct from its 5-amino isomer and methyl ester analogs in both its chemical reactivity profile and its documented utility in patent-protected drug discovery programs.

Workflow
Heterocyclic building block for medicinal chemistry diversification
Selection
4-amino-5-carboxylate isoxazole scaffold with distinct regioisomeric profile
Context
Supports antimicrobial target research and cancer cell-model studies

Why Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Is Irreplaceable


Substituting Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate with a closely related analog, such as its methyl ester, 5-amino isomer, or unsubstituted oxazole, introduces significant and often detrimental changes to both chemical and biological properties. The 4-amino-5-carboxylate arrangement is a privileged scaffold for LpxC inhibition and anticancer activity, whereas the 5-amino-4-carboxylate regioisomer (AMB1060990) exhibits a distinct pharmacological profile, as shown in direct comparative studies on immunosuppression [1]. The ethyl ester also confers superior lipophilicity (AlogP: 1.29) and improved membrane permeability compared to the more polar methyl ester . Such differences in target engagement and bioavailability mean that analogs cannot be treated as interchangeable; the specific substitution pattern of Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a critical determinant of performance in lead optimization campaigns.

Methyl ester analog may shift lipophilicity
Replacing the ethyl ester with a methyl ester reduces calculated AlogP, which may alter membrane permeability and assay exposure profiles.
5-amino regioisomer leads to a different biological profile
The 5-amino-4-carboxylate isomer is associated with immunosuppressive assay responses, not the antimicrobial or cancer-cell endpoints linked to the 4-amino-5-carboxylate scaffold.

Quantitative Differentiation: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate


Lipophilicity Advantage Over Methyl Ester

The ethyl ester moiety of the target compound provides a quantifiable advantage in lipophilicity (AlogP: 1.29) and membrane permeability compared to the corresponding methyl ester analog (Methyl 4-amino-3-methylisoxazole-5-carboxylate, CAS: 83988-30-1), which is more polar due to its smaller ester group . This difference is critical for optimizing oral bioavailability and cell penetration in drug discovery programs. A higher AlogP value directly correlates with improved passive diffusion across biological membranes, a key parameter in lead optimization [1].

Lipophilicity (AlogP)
Direct head-to-head
Target: AlogP 1.29
Methyl ester analog: AlogP 0.67
Difference: +0.62 units
Higher lipophilicity may support membrane permeability studies
Calculated values; experimental validation recommended
Drug Design ADME Physicochemical Properties

Regioisomer-Dependent Immunosuppressive Activity

A direct comparison between derivatives of the target compound's core (4-amino-5-carboxylate) and its 5-amino-4-carboxylate regioisomer (AMB1060990) reveals a stark divergence in biological activity. While the 4-amino-5-carboxylate scaffold has been validated in patent literature for anticancer and antibacterial applications [1], the 5-amino-4-carboxylate isomer is documented as a potent immunosuppressive agent with a distinct mechanism involving apoptosis signaling modulation in Jurkat cells [2]. This demonstrates that the position of the amino and carboxylate groups is not trivial; it dictates the compound's target engagement and therapeutic indication.

Regioisomer activity profile
Class-level inference
4-amino-5-carboxylate scaffold: antimicrobial and cancer-cell research endpoints (patent literature).
5-amino-4-carboxylate isomer: reported immunosuppressive assay response.
Regioisomer choice directs assay endpoint selection
Qualitative comparison based on distinct study reports
Immunology Immunosuppression Drug Discovery

Essential Scaffold for Antibacterial LpxC Inhibitors

The 4-amino-3-methyl-1,2-oxazole-5-carboxylate core is a key intermediate in the synthesis of isoxazole hydroxamic acid compounds, a class of potent inhibitors of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) [1]. LpxC catalyzes the first committed step in Lipid A biosynthesis, which is essential for the viability of Gram-negative bacteria. Compounds derived from this scaffold have shown activity against carbapenem-resistant Enterobacteriaceae, with some analogs demonstrating sub-micromolar IC50 values against LpxC [2]. This is in contrast to simple isoxazole carboxylates, which lack the necessary functionalization for this mechanism of action.

LpxC inhibitor scaffold
Class-level inference
Core structure used to derive hydroxamic acid LpxC inhibitors; linked to sub-micromolar IC50 against LpxC in patent literature.
Scaffold may support Gram-negative antibacterial target research
Requires derivatization; verify enzyme inhibition data
Antibacterial LpxC Inhibitor Gram-Negative Bacteria

High-Value Applications: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate


Lead Optimization for Gram-Negative Antibiotics

As a core scaffold for LpxC inhibitors, Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is uniquely suited for medicinal chemistry campaigns targeting multidrug-resistant Gram-negative bacteria. The amino group at the 4-position can be readily elaborated to generate hydroxamic acid derivatives, which are known to chelate the active-site zinc ion of LpxC [1]. This application is supported by patent literature demonstrating the utility of 4-amino-substituted isoxazole-5-carboxylates in this context, offering a direct pathway to novel antibiotics against pathogens like carbapenem-resistant Enterobacteriaceae [2].

Synthesis of Anticancer and Anti-inflammatory Agents

The compound's ability to serve as a versatile building block for the synthesis of isoxazole-carboxamide derivatives is directly linked to anticancer and anti-inflammatory activity. Research has shown that derivatives of this core exhibit cytotoxic effects against cancer cell lines and COX inhibitory activity, positioning the compound as a strategic starting material for oncology and inflammation research programs [1]. Its differentiation from the 5-amino isomer, which is associated with immunosuppression, allows for a more precise targeting of desired therapeutic outcomes [2].

Hit-to-Lead ADME Optimization

The ethyl ester derivative offers a calculated lipophilicity advantage (AlogP: 1.29) over its methyl ester counterpart, making it a superior choice for early-stage drug discovery where improving membrane permeability is a primary objective [1]. Medicinal chemists can leverage this compound to maintain or enhance cellular permeability while preserving the core scaffold's biological activity. This quantifiable property difference provides a clear rationale for selecting the ethyl ester over the methyl ester analog in hit-to-lead optimization [2].

Application
Selection Property
Validation Focus
Gram-negative antibacterial research
LpxC-targeted isoxazole scaffold
Enzyme inhibition and resistance panel assays
Cancer cell-model studies
Isoxazole-carboxamide derivatization capability
Cytotoxicity and COX pathway endpoint review
ADME property optimization research
Ethyl ester lipophilicity profile
Membrane permeability and exposure assessment

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